Naphthalene-2,7-diaminedihydrochloride

Description

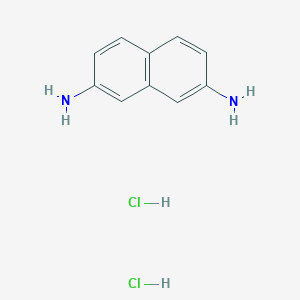

Naphthalene-2,7-diaminedihydrochloride (hypothetical structure inferred from nomenclature) is a naphthalene derivative substituted with two amine groups at the 2- and 7-positions, forming a dihydrochloride salt. The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for applications in pharmaceuticals, organic synthesis, or material science. Its reactivity is influenced by the electron-rich aromatic amine groups, enabling participation in coupling, diazotization, or coordination chemistry .

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

naphthalene-2,7-diamine;dihydrochloride |

InChI |

InChI=1S/C10H10N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1-6H,11-12H2;2*1H |

InChI Key |

XOGAKKQJSMRKOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2,7-diaminedihydrochloride typically involves the following steps:

Starting Material: The process begins with naphthalene, which undergoes sulfonation to form naphthalene-2,7-disulfonic acid.

Reduction: The naphthalene-2,7-disulfonic acid is then reduced to naphthalene-2,7-diamine using reducing agents such as sodium sulfide or hydrogen in the presence of a catalyst.

Formation of Dihydrochloride Salt: Finally, the naphthalene-2,7-diamine is treated with hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Sulfonation: Large quantities of naphthalene are sulfonated using concentrated sulfuric acid.

Reduction in Reactors: The resulting naphthalene-2,7-disulfonic acid is reduced in industrial reactors using hydrogen gas and a suitable catalyst.

Crystallization: The naphthalene-2,7-diamine is then crystallized and converted to its dihydrochloride salt by adding hydrochloric acid

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-diaminedihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: The compound can be reduced further to form naphthalenediols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Naphthalenediols

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Naphthalene-2,7-diaminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting nucleic acids.

Medicine: Investigated for its potential anticancer properties due to its ability to stabilize G-quadruplex structures in DNA.

Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds

Mechanism of Action

The mechanism of action of naphthalene-2,7-diaminedihydrochloride involves its interaction with DNA and other biomolecules:

DNA Intercalation: The compound intercalates between DNA base pairs, stabilizing the DNA structure and inhibiting the activity of enzymes like telomerase.

G-Quadruplex Binding: It selectively binds to G-quadruplex structures in DNA, which are associated with telomeres and oncogene promoters, leading to potential anticancer effects

Comparison with Similar Compounds

Structural and Functional Group Variations

The following naphthalene derivatives share structural similarities but differ in substituents and functional groups:

Physicochemical Properties

Solubility:

- This compound : Expected moderate solubility in water due to ionic hydrochloride groups, though less than sulfonated derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (100% concentration, fully water-soluble) .

- 2,7-Dimethylnaphthalene: Insoluble in water (nonpolar; molecular weight 156.22 g/mol) .

- Acid Red 1 : High solubility in polar solvents due to disulfonate and polar azo groups .

Reactivity:

- The diamine group in this compound enables reactions such as electrophilic substitution or coordination with metal ions.

- Azo dyes like Acid Red 1 are prone to photodegradation but stable under controlled pH conditions .

Stability and Handling

- Hydrochloride salts like this compound may be hygroscopic, requiring anhydrous storage.

- Sulfonated derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are thermally stable and non-flammable .

- Azo dyes require protection from UV light to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.